molecular formula C10H18 B1600403 (1R)-(+)-cis-Pinane CAS No. 4795-86-2

(1R)-(+)-cis-Pinane

Cat. No. B1600403
Key on ui cas rn: 4795-86-2
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-DJLDLDEBSA-N
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Patent
US04018842

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH3:4][C:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[CH:8]([CH2:9]2)[CH2:7][CH:6]=1.Cl[O-]>>[CH:10]12[CH2:9][CH:8]([C:11]1([CH3:13])[CH3:12])[CH2:7][CH2:6][CH:5]2[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CCC(C1(C)C)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018842

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH3:4][C:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[CH:8]([CH2:9]2)[CH2:7][CH:6]=1.Cl[O-]>>[CH:10]12[CH2:9][CH:8]([C:11]1([CH3:13])[CH3:12])[CH2:7][CH2:6][CH:5]2[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CCC(C1(C)C)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018842

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH3:4][C:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[CH:8]([CH2:9]2)[CH2:7][CH:6]=1.Cl[O-]>>[CH:10]12[CH2:9][CH:8]([C:11]1([CH3:13])[CH3:12])[CH2:7][CH2:6][CH:5]2[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CCC(C1(C)C)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04018842

Procedure details

Hypochlorite treatment of the α-pinene raised the chloride level to about 100 ppm (as elemental chloride) based on pinene feed. Hydrogenation of this pinene was fast and yielded a good ratio (96.8/3.2). Reuse of the catalyst heel went quickly with a slightly reduced ratio, when used at either the 3% level or 1% level. Repoisoning (1/2% sodium hypochlorite-treated α-pinene) was achieved by mixing hypochlorite-treated feed with fresh α-pinene and yielded pinane with a 97.5/2.5 cis-:trans- ratio. A ratio of 98.1/1.9 was achieved in 30 hours' reaction at a lower temperature of about 30° C. using hypochlorite-treated feed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[CH3:4][C:5]1[CH:10]2[C:11]([CH3:13])([CH3:12])[CH:8]([CH2:9]2)[CH2:7][CH:6]=1.Cl[O-]>>[CH:10]12[CH2:9][CH:8]([C:11]1([CH3:13])[CH3:12])[CH2:7][CH2:6][CH:5]2[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CCC(C1(C)C)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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